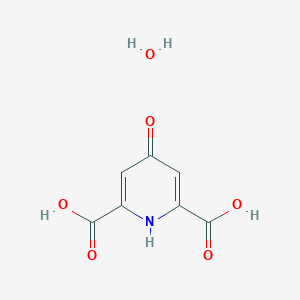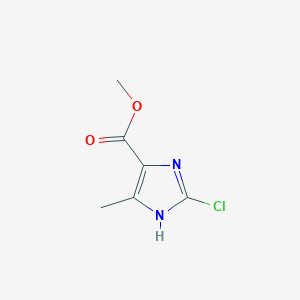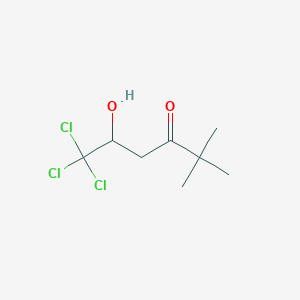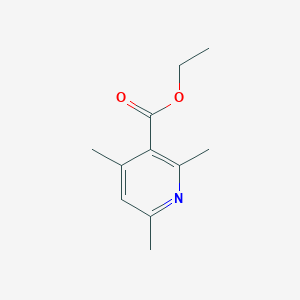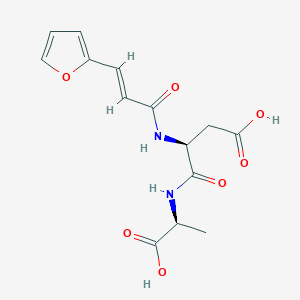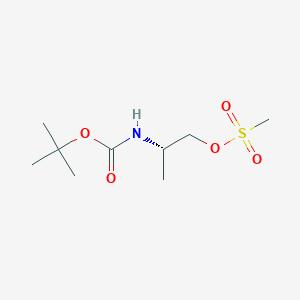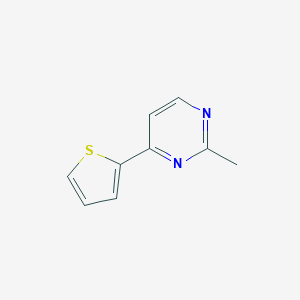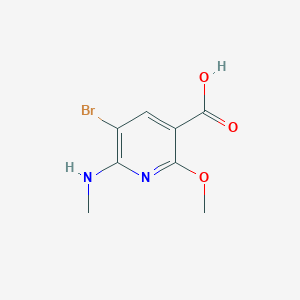![molecular formula C15H11Cl4NO2 B185975 N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide CAS No. 24727-40-0](/img/structure/B185975.png)
N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide (also known as CPMA) is a synthetic compound that has been extensively studied for its potential use in scientific research. CPMA belongs to the class of compounds known as chloroacetanilides, which have been widely used as herbicides.
作用機序
CPMA inhibits the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids in plants. This inhibition leads to a decrease in the production of fatty acids, which are essential for the growth and development of plants.
生化学的および生理学的効果
CPMA has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of ACC, which leads to a decrease in the production of fatty acids. This, in turn, leads to a decrease in the growth and development of plants. CPMA has also been shown to induce oxidative stress in plants, which can lead to cell damage and death.
実験室実験の利点と制限
One advantage of using CPMA in lab experiments is that it is a well-characterized compound with a known mechanism of action. This allows researchers to design experiments that specifically target the activity of ACC in plants. However, one limitation of using CPMA is that it is a synthetic compound that may not accurately reflect the effects of natural herbicides on plants.
将来の方向性
There are a number of future directions for research on CPMA. One area of interest is the development of new herbicides that target the ACC enzyme. Another area of interest is the use of CPMA as a tool to study the role of fatty acids in plant growth and development. Additionally, CPMA may have potential applications in the development of new drugs for the treatment of diseases such as cancer, which are characterized by abnormal fatty acid metabolism.
合成法
The synthesis of CPMA involves the reaction of 2,4,6-trichlorophenol with chloroacetyl chloride to form 2,4,6-trichlorophenoxyacetyl chloride. This intermediate is then reacted with 4-chlorobenzylamine to yield CPMA.
科学的研究の応用
CPMA has been used in scientific research as a tool to study the role of the herbicide target site in plants. It has been shown to inhibit the growth of various plant species by interfering with the biosynthesis of fatty acids. CPMA has also been used to investigate the mechanism of action of other herbicides.
特性
CAS番号 |
24727-40-0 |
|---|---|
製品名 |
N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide |
分子式 |
C15H11Cl4NO2 |
分子量 |
379.1 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H11Cl4NO2/c16-10-3-1-9(2-4-10)7-20-14(21)8-22-15-12(18)5-11(17)6-13(15)19/h1-6H,7-8H2,(H,20,21) |
InChIキー |
YWNGLAYYWCADFI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1CNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
その他のCAS番号 |
24727-40-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




